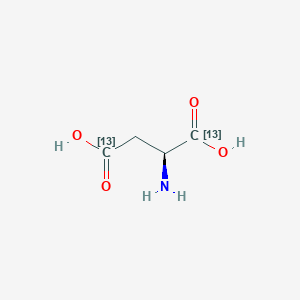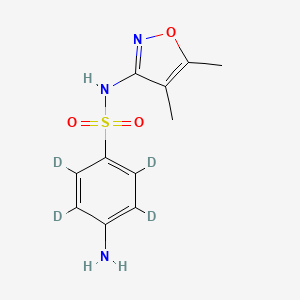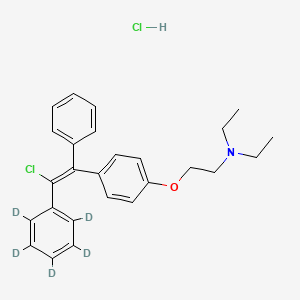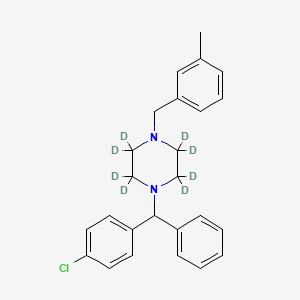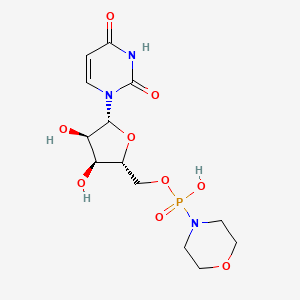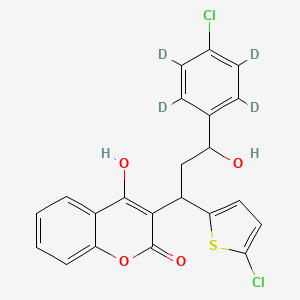
Tioclomarol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tioclomarol-d4 is a deuterated derivative of Tioclomarol, a coumarin anticoagulant. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound is known for its role as a vitamin K antagonist, which makes it valuable in anticoagulant research .
准备方法
The preparation of Tioclomarol-d4 typically involves the substitution of hydrogen atoms in the parent compound, Tioclomarol, with deuterium atoms. This process is achieved through deuterium exchange reactions, where the hydrogen atoms are replaced by deuterium in the presence of a deuterating agent. The reaction conditions must be carefully controlled to ensure the complete and selective incorporation of deuterium .
化学反应分析
Tioclomarol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Tioclomarol-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is utilized in the development of new anticoagulant drugs and in quality control processes for existing medications
作用机制
Tioclomarol-d4 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the reduction of vitamin K, which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X is inhibited, leading to anticoagulant effects .
相似化合物的比较
Tioclomarol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Dicoumarol: Another coumarin anticoagulant that also inhibits vitamin K epoxide reductase but lacks deuterium labeling.
Warfarin: A widely used anticoagulant with a similar mechanism of action but different chemical structure and properties.
Acenocoumarol: Another vitamin K antagonist used as an anticoagulant, differing in its pharmacokinetic profile and clinical applications.
This compound stands out due to its specific applications in research involving stable isotope labeling, making it a valuable tool in various scientific investigations.
属性
分子式 |
C22H16Cl2O4S |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
InChI 键 |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(C2=CC=C(S2)Cl)C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


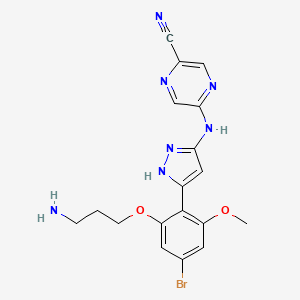
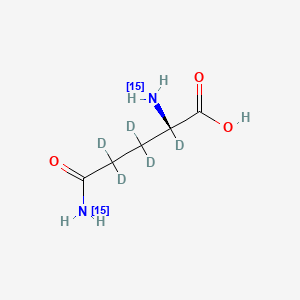
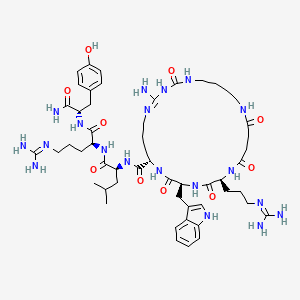
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
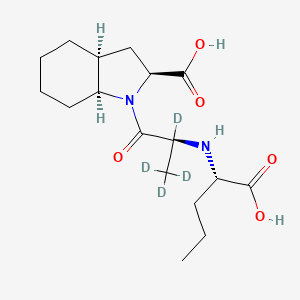
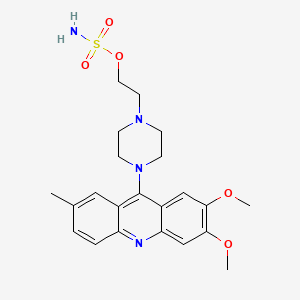
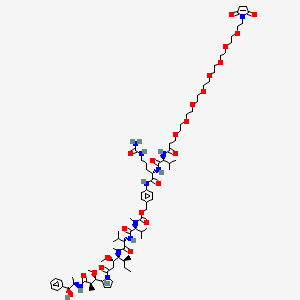
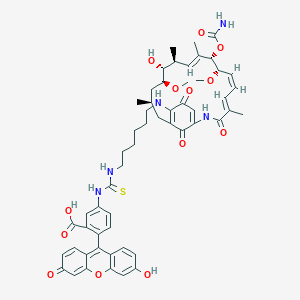
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
